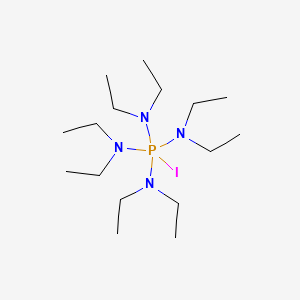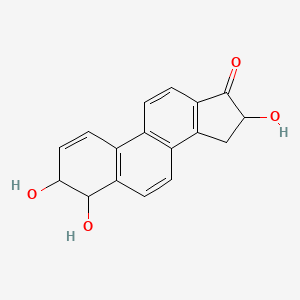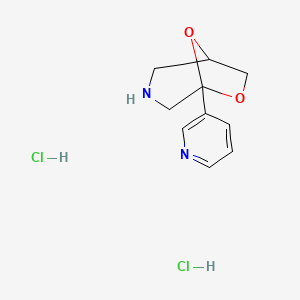
5-(3-Pyridinyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Pyridinyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane dihydrochloride is a complex organic compound with a unique bicyclic structure. It is characterized by the presence of a pyridine ring, an azabicyclo octane core, and two dioxane rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Pyridinyl)-6,8-dioxa-3-azabicyclo(32Common synthetic routes may involve the use of carboxylic acid chlorides, amines, and other reagents under specific conditions such as reflux in organic solvents like xylene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(3-Pyridinyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane dihydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
科学研究应用
5-(3-Pyridinyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(3-Pyridinyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other pyridine derivatives and azabicyclo compounds, such as:
- Pyrido[2,3-d]pyrimidin-5-ones
- Pyrido[2,3-d]pyrimidin-7-ones
- Pyrimidino[4,5-d][1,3]oxazines
Uniqueness
5-(3-Pyridinyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane dihydrochloride is unique due to its specific bicyclic structure and the presence of both pyridine and dioxane rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
84509-40-0 |
|---|---|
分子式 |
C10H14Cl2N2O2 |
分子量 |
265.13 g/mol |
IUPAC 名称 |
5-pyridin-3-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane;dihydrochloride |
InChI |
InChI=1S/C10H12N2O2.2ClH/c1-2-8(4-11-3-1)10-7-12-5-9(14-10)6-13-10;;/h1-4,9,12H,5-7H2;2*1H |
InChI 键 |
NGDIVVORNGXIJI-UHFFFAOYSA-N |
规范 SMILES |
C1C2COC(O2)(CN1)C3=CN=CC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



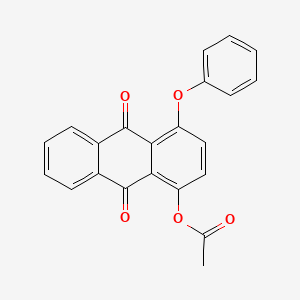

![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)


![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)
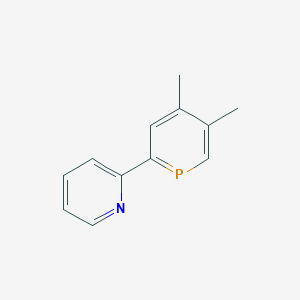
![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)

